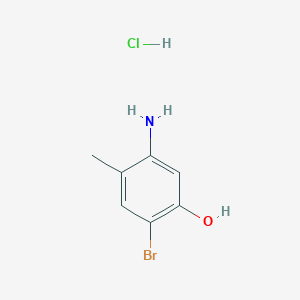![molecular formula C6H12Cl2N2S B13508104 Methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13508104.png)
Methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride is a compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin .
Vorbereitungsmethoden
The synthesis of Methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride typically involves the cyclization and condensation of haloketones with thioamide. This method is widely used for the synthesis of thiazole moieties . Industrial production methods may involve the use of α-acylaminoketones treated with stoichiometric amounts of P2S5 or Lawesson’s reagent .
Analyse Chemischer Reaktionen
Methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
Methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, thiazole derivatives are known to inhibit enzymes and interfere with the synthesis of nucleic acids and proteins. This can lead to the disruption of cellular processes and the inhibition of cell growth .
Vergleich Mit ähnlichen Verbindungen
Methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
This compound is unique due to its specific structure and the presence of the methyl and ethyl groups, which can influence its chemical properties and biological activities.
Eigenschaften
Molekularformel |
C6H12Cl2N2S |
|---|---|
Molekulargewicht |
215.14 g/mol |
IUPAC-Name |
N-methyl-1-(1,3-thiazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C6H10N2S.2ClH/c1-5(7-2)6-8-3-4-9-6;;/h3-5,7H,1-2H3;2*1H |
InChI-Schlüssel |
WYEOKKKPJSTGCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC=CS1)NC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B13508058.png)

![1-{1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-4-yl}prop-2-en-1-one](/img/structure/B13508067.png)

![methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13508088.png)




